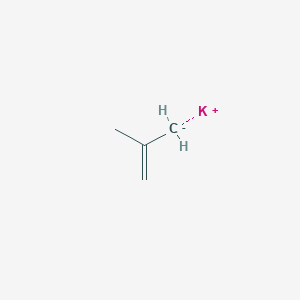![molecular formula C8H4ClNOS B14489033 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde CAS No. 65977-53-9](/img/structure/B14489033.png)
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-Chlorothieno[2,3-c]pyridine-4-carboxylic acid.
Reduction: 5-Chlorothieno[2,3-c]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thieno[2,3-c]pyridine moiety allows for hydrogen bonding and hydrophobic interactions with the target proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
- 4-Chlorothieno[3,2-c]pyridine
- 5-Chlorothieno[3,2-b]pyridine
- Pyridine-4-carbaldehyde
Comparison: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is unique due to its specific ring fusion and the presence of both chlorine and aldehyde functional groups. This combination imparts distinct reactivity and binding properties compared to its analogs.
Propiedades
Número CAS |
65977-53-9 |
|---|---|
Fórmula molecular |
C8H4ClNOS |
Peso molecular |
197.64 g/mol |
Nombre IUPAC |
5-chlorothieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6(4-11)5-1-2-12-7(5)3-10-8/h1-4H |
Clave InChI |
MOICBJCEBDRYAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=CN=C(C(=C21)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


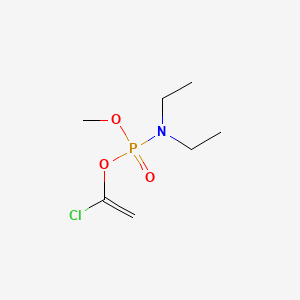
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

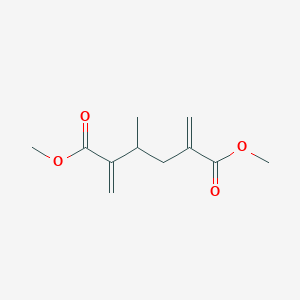
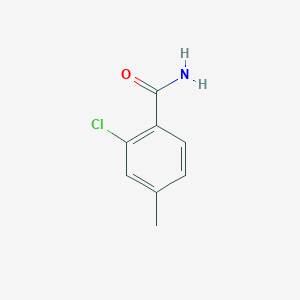
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
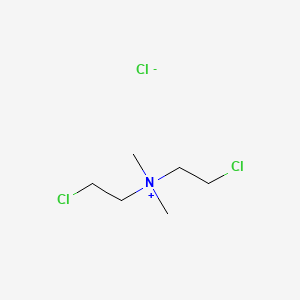
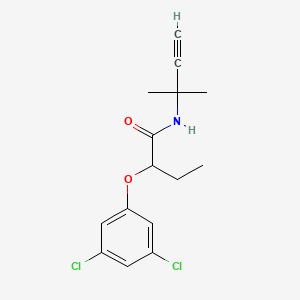

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
